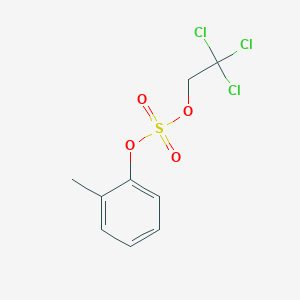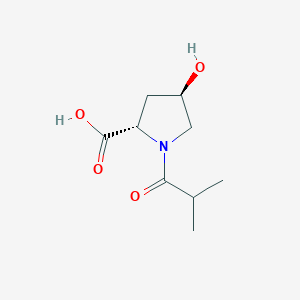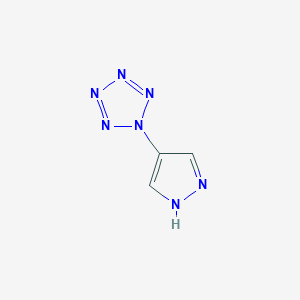![molecular formula C13H19ClN2O4 B12540005 N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide CAS No. 838836-51-4](/img/structure/B12540005.png)
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide is a chemical compound with the molecular formula C13H19ClN2O4. It is known for its unique structure, which includes a benzamide core substituted with a bis(2-hydroxyethyl)amino group, a methoxy group, and a chlorine atom. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide typically involves the esterification reaction between formamide and 2-chloroethanol under acidic conditions . This reaction yields the desired product with high efficiency. The process can be optimized by controlling the temperature, reaction time, and the concentration of reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, while the benzamide core provides structural stability. The methoxy and chlorine substituents can modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemistry and molecular biology.
Bis-Tris: An important polyalcohol used in the complexation of metal ions.
Uniqueness
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
838836-51-4 |
|---|---|
Molecular Formula |
C13H19ClN2O4 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
N-[[bis(2-hydroxyethyl)amino]methyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C13H19ClN2O4/c1-20-12-3-2-10(14)8-11(12)13(19)15-9-16(4-6-17)5-7-18/h2-3,8,17-18H,4-7,9H2,1H3,(H,15,19) |
InChI Key |
KXRDYJSXQXNSSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
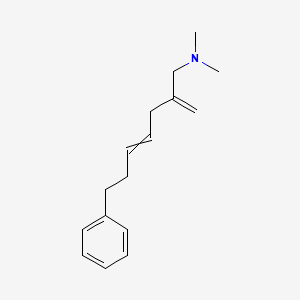
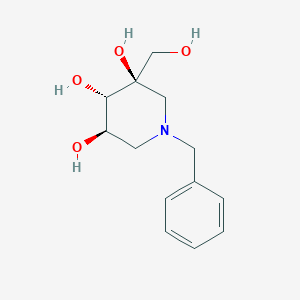
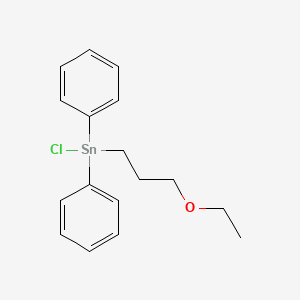



![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
